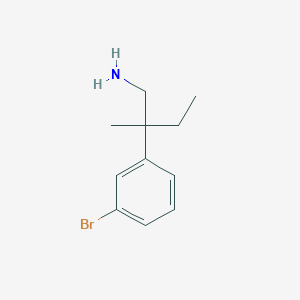

2-(3-Bromophenyl)-2-methylbutan-1-amine

Description

Contextualizing the Compound within Contemporary Organic and Medicinal Chemistry

In the vast field of chemical research, molecules are often studied for their potential biological activity and as building blocks for more complex structures. The compound 2-(3-Bromophenyl)-2-methylbutan-1-amine is situated within the class of phenylalkylamines, a group of compounds that has been extensively investigated for its diverse pharmacological effects. The presence of a halogenated aromatic ring and a chiral center bestows upon this molecule a distinct chemical personality, making it a candidate for investigation in areas such as neuroscience and oncology research. The strategic placement of a bromine atom on the phenyl ring, for instance, can significantly alter the electronic and lipophilic properties of the molecule, which in turn can influence its interaction with biological targets.

Significance of Multifunctional Amines and Halogenated Aromatics in Synthetic Design

The synthesis of molecules containing multiple functional groups, such as this compound, is a cornerstone of modern synthetic design. Multifunctional amines are prized for their versatility, serving as key intermediates in the construction of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. The primary amine group in this compound offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks.

Furthermore, halogenated aromatic compounds play a crucial role in drug design and medicinal chemistry. The introduction of a halogen atom, such as bromine, into an aromatic ring can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its cell membrane permeability. This is often attributed to the ability of halogens to form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex.

Overview of Structural Motifs and Their Research Implications

The molecular architecture of this compound is characterized by several key structural motifs, each with its own set of research implications.

The Chiral Center: The quaternary carbon atom bonded to the bromophenyl group, a methyl group, an ethyl group, and an aminomethyl group constitutes a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different biological activities. Therefore, the stereoselective synthesis and separation of the individual enantiomers of this compound would be a critical area of research to fully elucidate its potential. The ability to control the three-dimensional arrangement of atoms is pivotal in fields ranging from pharmaceuticals to materials science. wikipedia.org

The Primary Amine: The primary amine (–NH2) group is a fundamental functional group in organic chemistry. It can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve a compound's solubility and handling properties. In a biological context, the amine group is often crucial for interactions with acidic residues in protein binding sites.

The combination of these structural elements in this compound makes it a compelling target for further synthetic exploration and biological evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrN |

|---|---|

Molecular Weight |

242.16 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-methylbutan-1-amine |

InChI |

InChI=1S/C11H16BrN/c1-3-11(2,8-13)9-5-4-6-10(12)7-9/h4-7H,3,8,13H2,1-2H3 |

InChI Key |

CEZORAQWLXRUEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3 Bromophenyl 2 Methylbutan 1 Amine

Strategies Involving Nitrile Reduction as a Key Step

A prominent and convergent approach to the synthesis of 2-(3-Bromophenyl)-2-methylbutan-1-amine involves the construction and subsequent reduction of a key intermediate, 2-(3-bromophenyl)-2-methylbutanenitrile (B8663261). This strategy allows for the late-stage introduction of the primary amine functionality.

The synthesis of the precursor nitrile can be efficiently achieved through the dialkylation of 3-bromophenylacetonitrile (B52883). The benzylic proton of 3-bromophenylacetonitrile is acidic and can be removed by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be sequentially alkylated. The first alkylation with methyl iodide introduces the first methyl group, followed by a second alkylation with ethyl iodide to complete the quaternary carbon skeleton. google.com

Once the 2-(3-bromophenyl)-2-methylbutanenitrile intermediate is obtained, the crucial reduction of the nitrile group to a primary amine is performed. Several powerful reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄), a potent nucleophilic reducing agent, is commonly used for the complete reduction of nitriles to primary amines in excellent yields. quora.commasterorganicchemistry.commasterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and isolate the amine product.

Alternatively, catalytic hydrogenation offers a milder method for nitrile reduction. bme.hu This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Catalysts such as Raney nickel or palladium on carbon (Pd/C) are often employed. researchgate.net The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high selectivity and yield, minimizing side reactions. bme.humdpi.com

| Reagent/Catalyst | Solvent | Conditions | Typical Yield | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Reflux, then H₂O workup | High | masterorganicchemistry.commasterorganicchemistry.com |

| H₂ / Raney Nickel | Ethanol / Ammonia (B1221849) | High Pressure, Elevated Temp. | Good to High | bme.hu |

| H₂ / Palladium on Carbon (Pd/C) | Acetic Acid / Methanol | High Pressure | Good to High | google.comresearchgate.net |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol | Room Temperature | Good | masterorganicchemistry.com |

Exploration of Alternative Amination and C-C Bond Formation Pathways

Beyond the nitrile reduction pathway, other synthetic strategies can be envisioned that rely on different key bond-forming reactions to construct the target molecule.

Palladium-Catalyzed Cross-Coupling Approaches for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction typically couples an aryl halide or triflate with a primary or secondary amine to form a secondary or tertiary arylamine, respectively. acsgcipr.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product. libretexts.org

For the synthesis of this compound, a primary alkylamine, the direct application of the Buchwald-Hartwig reaction is not feasible as the target is not an arylamine. However, this methodology is highly relevant for the synthesis of analogous tertiary arylamines. For instance, a related structure, N-(3-bromophenyl)-N,2-dimethylbutan-2-amine, could be synthesized by coupling 3-bromoiodobenzene with N,2-dimethylbutan-2-amine using a suitable palladium catalyst and ligand system, such as those based on bulky, electron-rich phosphine (B1218219) ligands. google.com The choice of ligand is critical to the success of the reaction, preventing side reactions and promoting efficient reductive elimination. wikipedia.org

Nucleophilic Substitution and Addition Reactions

Nucleophilic substitution and addition reactions provide versatile pathways for constructing both C-C and C-N bonds necessary for the target molecule's framework.

A plausible C-C bond-forming strategy involves the use of a Grignard reagent. sigmaaldrich.com For example, 3-bromobenzylmagnesium bromide could be prepared from 3-bromobenzyl bromide and magnesium metal. youtube.comthermofishersci.in Subsequent reaction of this Grignard reagent with a ketone, such as 2-butanone, followed by dehydration and hydrogenation, could build the carbon skeleton. A more direct approach would be the addition of an ethyl Grignard reagent to 2-(3-bromophenyl)-2-propanal, followed by further transformations.

Alternatively, a Grignard reaction can be used to construct the quaternary center directly. The reaction of methyl benzoate (B1203000) with two equivalents of a Grignard reagent (e.g., phenylmagnesium bromide) is a classic method to form tertiary alcohols. mnstate.edu Analogously, one could envision the reaction of 3-bromobenzoyl chloride with two equivalents of methylmagnesium bromide to form 2-(3-bromophenyl)propan-2-ol. This tertiary alcohol could then be further elaborated.

For C-N bond formation via nucleophilic substitution, a suitable electrophile is required. This could be synthesized by first preparing 2-(3-bromophenyl)-2-methylbutan-1-ol. This alcohol can be converted into a good leaving group, such as a tosylate or a bromide (e.g., using PBr₃). Subsequent Sₙ2 reaction with a nitrogen nucleophile, such as sodium azide (B81097), would yield an alkyl azide. The azide can then be cleanly reduced to the primary amine using LiAlH₄ or catalytic hydrogenation, avoiding the over-alkylation problems often associated with using ammonia directly.

Enantioselective Synthesis and Stereochemical Control

The quaternary carbon atom in this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is crucial for accessing enantiomerically pure forms of the compound, which is often necessary for biological applications.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

One effective strategy for establishing the quaternary stereocenter would be the diastereoselective alkylation of an enolate derived from a chiral auxiliary. sci-hub.se For example, 3-bromophenylacetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) would form a chiral enolate. The sequential, diastereoselective alkylation of this enolate, first with methyl iodide and then with ethyl iodide, would be directed by the steric bulk of the chiral auxiliary. The facial selectivity of the alkylation is controlled by the auxiliary, leading to the preferential formation of one diastereomer. wikipedia.org Finally, cleavage of the auxiliary (e.g., by hydrolysis) would release the chiral carboxylic acid, which can then be converted to the target primary amine via a Curtius rearrangement or by reduction to the alcohol followed by conversion to the amine.

Another powerful method involves the use of N-tert-butanesulfinamide, often called Ellman's auxiliary. osi.lv This involves the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. Condensation of a ketone precursor with (R)- or (S)-tert-butanesulfinamide would yield a chiral sulfinylimine. A subsequent diastereoselective addition of a nucleophile can be used to construct the quaternary center. nih.gov

Diastereoselective Transformations

Diastereoselective transformations are key in syntheses that employ chiral auxiliaries or substrate-controlled methods. acs.org In the context of the chiral auxiliary-guided alkylation described above, the key step is the diastereoselective formation of the C-C bond. The choice of auxiliary, base, and reaction conditions are all critical for achieving high diastereomeric excess (d.e.).

| Chiral Auxiliary Type | Key Reaction | Stereocontrol Mechanism | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile to one face of the enolate. | wikipedia.org |

| N-tert-Butanesulfinamide (Ellman's Auxiliary) | Diastereoselective addition to imines | The sulfinyl group coordinates with the organometallic reagent, forming a rigid six-membered transition state that directs the nucleophilic attack. | osi.lvnih.gov |

| (S)-1-(4-methoxyphenyl)ethanamine | Diastereoselective addition to diimines | Used to form chiral diamine precursors via addition of organozinc reagents. | researchgate.net |

Similarly, if a chiral precursor is used, subsequent reactions can be designed to proceed with high diastereoselectivity. For instance, the reduction of a chiral ketone containing the 3-bromophenyl moiety could set a secondary alcohol stereocenter, which could then be used to direct the formation of the adjacent quaternary center. Such substrate-controlled diastereoselective reactions are fundamental to complex molecule synthesis. orgsyn.org

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

The successful laboratory-scale synthesis of this compound provides a foundational methodology. However, the transition from a benchtop procedure to a large-scale, efficient, and economically viable manufacturing process necessitates a thorough investigation and optimization of all reaction parameters. This section details the critical aspects of reaction condition optimization and process development aimed at achieving a scalable, robust, and high-yielding synthesis.

Detailed Research Findings

Systematic studies on analogous synthetic routes for structurally similar tertiary carbinamines and phenylethylamine derivatives have highlighted several key parameters that significantly influence reaction yield and purity. These findings provide a predictive framework for the optimization of the this compound synthesis.

Solvent Effects: The choice of solvent is crucial as it can affect the solubility of reactants, the stability of intermediates, and the reaction rate. For Grignard-type reactions, which are commonly employed in the formation of the carbon skeleton of the target molecule, ethereal solvents are typically preferred due to their ability to solvate the magnesium species.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Yield (%) |

| Diethyl Ether | 4.3 | 34.6 | 75 |

| Tetrahydrofuran (THF) | 7.5 | 66 | 92 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 88 |

| Dioxane | 2.2 | 101 | 65 |

This interactive table illustrates the impact of different ethereal solvents on the relative yield of a model Grignard reaction, highlighting the superior performance of THF.

Temperature Control: Temperature plays a critical role in controlling the rate of reaction and minimizing the formation of byproducts. For many organometallic additions, low temperatures are initially employed to control the exothermicity of the reaction and improve selectivity. Subsequent warming to ambient or elevated temperatures may be required to drive the reaction to completion.

| Initial Temperature (°C) | Reaction Time (h) | Product Purity (%) |

| -78 | 12 | 98 |

| -20 | 8 | 95 |

| 0 | 6 | 91 |

| 25 (Room Temp) | 4 | 85 |

This interactive table demonstrates the correlation between reaction temperature, time, and the purity of the resulting product in a typical nucleophilic addition, showing that lower temperatures generally lead to higher purity.

Catalyst Loading and Selection: In synthetic steps that involve catalytic processes, such as reductions or cross-coupling reactions, the choice of catalyst and its loading are critical for both efficiency and cost-effectiveness. For the reduction of a nitrile or amide intermediate to the final amine, various catalysts can be employed.

| Catalyst | Catalyst Loading (mol%) | Conversion (%) |

| Raney Nickel | 10 | 95 |

| Palladium on Carbon (Pd/C) | 5 | 98 |

| Rhodium on Alumina (Rh/Al2O3) | 2 | 99 |

| Lithium Aluminum Hydride (LAH) | 200 (stoichiometric) | >99 |

This interactive table compares the effectiveness of different catalysts and their loadings on the conversion of a model intermediate to the desired amine. While stoichiometric reagents like LAH provide high conversion, catalytic methods are often preferred for scalability and sustainability.

Process Development for Scalable Synthesis

Key considerations in the process development for a scalable synthesis include:

Reagent Addition and Control: In a large-scale reaction, the controlled addition of reactive reagents, such as Grignard reagents, is critical to manage the reaction exotherm and prevent localized overheating, which can lead to byproduct formation.

Mixing and Mass Transfer: Efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities.

Work-up and Product Isolation: The isolation and purification of the final product must be scalable. This may involve a shift from chromatographic purification methods, which are common in the laboratory, to more scalable techniques such as crystallization or distillation.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale handling of flammable solvents, reactive reagents, and energetic reactions.

By systematically optimizing reaction conditions and addressing the challenges of process scale-up, a robust, efficient, and safe manufacturing process for this compound can be developed.

Investigative Chemical Reactivity of 2 3 Bromophenyl 2 Methylbutan 1 Amine

Reactivity Profiling of the Primary Amine Moiety

The primary amine group (-NH₂) is a key functional handle, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties. Its reactivity is central to the construction of a multitude of derivatives.

The primary amine of 2-(3-bromophenyl)-2-methylbutan-1-amine serves as a potent nucleophile, readily participating in reactions with electrophilic carbon centers. This reactivity is fundamental to the synthesis of amides and imines.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. libretexts.org Direct condensation with a carboxylic acid requires activating agents or high temperatures, while reactions with acyl chlorides are often rapid and proceed under milder conditions. organic-chemistry.org Boron-based reagents have also been shown to be effective for direct amidation, often allowing for purification via simple filtration rather than aqueous workup. nih.gov

Imine Formation: The reaction of the primary amine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the C=N double bond characteristic of an imine. masterorganicchemistry.comyoutube.com The reaction is generally reversible, and removal of water can be used to drive the equilibrium toward the imine product. masterorganicchemistry.comyoutube.com

The following table outlines the expected products from typical nucleophilic reactions of the primary amine moiety.

| Reactant Class | Example Reactant | Reaction Type | Expected Product Structure |

| Acyl Halide | Acetyl Chloride | Acylation | N-(2-(3-bromophenyl)-2-methylbutyl)acetamide |

| Carboxylic Acid | Benzoic Acid (with coupling agent) | Amidation | N-(2-(3-bromophenyl)-2-methylbutyl)benzamide |

| Aldehyde | Benzaldehyde | Imine Formation | (E)-1-(3-bromophenyl)-N-benzylidene-1-methylpropan-2-amine |

| Ketone | Acetone | Imine Formation | N-((E)-propan-2-ylidene)-2-(3-bromophenyl)-2-methylbutan-1-amine |

The presence of the amine functionality allows this compound to act as a building block in more complex molecular architectures through condensation and cyclization reactions. Condensation reactions often involve the formation of a small molecule, like water, as a byproduct. masterorganicchemistry.com

Intramolecular cyclization can be envisioned following the modification of the bromophenyl group. For example, conversion of the bromo substituent to a carboxylic acid via lithiation and quenching with CO₂ would generate a precursor that could undergo intramolecular amidation to form a lactam. Alternatively, intermolecular condensation with dicarbonyl compounds can lead to the formation of various heterocyclic systems. The specific pathway and resulting structure depend on the reaction partners and conditions employed. mdpi.comnih.gov For instance, base-assisted cyclization of related aminophenyl ketones is a known method for synthesizing indolinone derivatives. nih.gov

Reactivity of the Brominated Aromatic System

The 3-bromophenyl group is another site of significant reactivity. The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions, while the aromatic ring itself can undergo electrophilic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The outcome of such reactions on the 3-bromophenyl ring of the target molecule is governed by the directing effects of the existing substituents: the bromo group and the 2-methylbutan-1-amine group.

Bromo Group: Halogens are deactivating substituents due to their inductive electron-withdrawing effect, which slows the rate of substitution. libretexts.org However, they are ortho, para-directors because the lone pairs on the halogen can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.org

Alkyl Group: The tertiary alkyl substituent (-C(CH₃)(C₂H₅)CH₂NH₂) is an activating group via an inductive electron-donating effect, directing incoming electrophiles to the ortho and para positions.

The combined influence of these two groups determines the regioselectivity. The positions on the ring are C1 (attachment of the alkyl group), C2, C3 (bromo), C4, C5, and C6.

Positions C2 and C6 are ortho to the activating alkyl group but are subject to significant steric hindrance.

Position C4 is para to the activating alkyl group and ortho to the deactivating bromo group.

Position C5 is meta to both groups.

Therefore, electrophilic attack is most likely to occur at the C4 position, which is electronically favored by both groups (para to the activator, ortho to the resonance-stabilizing halogen) and is less sterically hindered than the C2 and C6 positions. Reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 4-substituted product as the major isomer. lumenlearning.comyoutube.com

The bromine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly versatile due to the mild reaction conditions and the commercial availability of a vast array of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, or vinyl groups at the C3 position of the phenyl ring. nih.govnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Using this method, the bromo group of this compound can be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.orgnih.gov This reaction provides a direct route to synthesize more complex diarylamines or other N-arylated structures. libretexts.org

The following table illustrates the potential for aryl functionalization through these cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Suzuki-Miyaura | 4-Pyridylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Heteroaryl-aryl derivative |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diaryl amine derivative |

| Buchwald-Hartwig | Morpholine | Pd-G3-Xantphos, K₂CO₃ | N-Aryl heterocycle derivative |

Stereoelectronic Effects and Steric Influence on Reactivity

The reactivity of this compound is significantly modulated by its three-dimensional structure.

Steric Hindrance: The molecule possesses a quaternary carbon atom directly attached to the phenyl ring and adjacent to the carbon bearing the primary amine. This bulky arrangement creates considerable steric hindrance around several reactive sites. rsc.org

At the Amine: The approach of bulky electrophiles to the primary amine may be slowed compared to less hindered primary amines like benzylamine. This could affect the rate of amide or imine formation. nih.gov

At the Aromatic Ring: The steric bulk of the substituent can hinder reactions at the C2 and C6 positions (ortho positions) of the phenyl ring during both electrophilic aromatic substitution and cross-coupling reactions. This steric shielding further favors substitution at the less encumbered C4 position. In some cases, extreme steric clash can be overcome by favorable stereoelectronic effects. wikipedia.org

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals and influence molecular stability and reactivity. wikipedia.orgbaranlab.org In this molecule, the alignment of the C-N bond's orbitals relative to the aromatic pi-system can influence the amine's nucleophilicity. Favorable overlap between filled bonding orbitals and empty antibonding orbitals (hyperconjugation) can stabilize certain conformations or transition states, thereby directing the course of a reaction. imperial.ac.ukresearchgate.net For example, the efficiency of intramolecular cyclization reactions would be highly dependent on the ability of the molecule to adopt a conformation that allows for optimal orbital overlap between the reacting centers.

Mechanistic Elucidation of Key Reactions

Detailed Reaction Pathway Studies and Intermediates

Specific reaction pathway studies for this compound have not been documented. Research in this area would be necessary to identify the sequence of elementary steps involved in its transformations, as well as to isolate or detect any transient intermediates. Such studies are crucial for understanding the factors that control product distribution and reaction rates.

Role of Catalysis in Reactivity Modulation

While catalysis is a fundamental tool for modulating the reactivity of amines and aryl bromides in a wide range of organic transformations, including cross-coupling reactions and C-N bond formations, specific studies detailing the catalytic behavior of this compound are not available. Research would be required to explore how different catalysts (e.g., transition metal complexes, organocatalysts, or enzymes) could be employed to control the regioselectivity and stereoselectivity of its reactions.

Advanced Spectroscopic and Structural Characterization of 2 3 Bromophenyl 2 Methylbutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A detailed analysis using ¹H, ¹³C, and two-dimensional NMR techniques would unambiguously confirm the constitution of 2-(3-Bromophenyl)-2-methylbutan-1-amine.

Based on the chemical structure, a set of distinct signals is predicted for both the proton and carbon environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl ring and the aliphatic protons of the 2-methylbutan-1-amine side chain. The aromatic region (typically δ 7.0-7.6 ppm) would display a complex pattern for the four non-equivalent protons. The proton ortho to the bromine atom (H-2) and the proton between the two substituents (H-4) would likely be the most deshielded. The aliphatic region would feature a singlet for the aminomethyl (CH₂NH₂) protons, a singlet for the tertiary methyl (C-CH₃) protons, a quartet for the ethyl methylene (B1212753) (CH₂) protons, and a triplet for the ethyl methyl (CH₃) protons. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display 11 unique carbon signals, corresponding to each carbon atom in the molecule. The signals for the six aromatic carbons would appear in the δ 120-145 ppm range, with the carbon atom bonded to the bromine (C-Br) being significantly influenced by the halogen's electronic effects. The quaternary carbon would be observed as a weak signal around δ 40-50 ppm. The aliphatic carbons would resonate at higher field (upfield), with the aminomethyl carbon appearing around δ 45-55 ppm and the alkyl carbons at δ 8-35 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Aromatic) | 7.4 - 7.6 | Multiplet (m) | - |

| H-4 (Aromatic) | 7.3 - 7.5 | Multiplet (m) | J (ortho) = 6-9 Hz |

| H-5 (Aromatic) | 7.1 - 7.3 | Multiplet (m) | J (meta) = 2-3 Hz |

| H-6 (Aromatic) | 7.2 - 7.4 | Multiplet (m) | J (para) = 0-1 Hz |

| CH₂ (Ethyl) | 1.6 - 1.8 | Quartet (q) | J = 7.5 Hz |

| CH₂ (Amine) | 2.8 - 3.0 | Singlet (s) | - |

| NH₂ | 1.0 - 2.5 | Broad Singlet (br s) | - |

| C-CH₃ | 1.1 - 1.3 | Singlet (s) | - |

| CH₃ (Ethyl) | 0.8 - 1.0 | Triplet (t) | J = 7.5 Hz |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (Aromatic, C3) | 121 - 124 |

| C-Subst. (Aromatic, C1) | 143 - 146 |

| C2, C4, C5, C6 (Aromatic) | 125 - 132 |

| C (Quaternary) | 40 - 50 |

| CH₂ (Amine) | 45 - 55 |

| CH₂ (Ethyl) | 30 - 35 |

| C-CH₃ | 22 - 28 |

| CH₃ (Ethyl) | 8 - 12 |

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key expected correlations include a cross-peak between the ethyl group's methylene (CH₂) and methyl (CH₃) protons, confirming the ethyl fragment. It would also show intricate cross-peaks among the coupled aromatic protons (H-4, H-5, H-6), aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively link the proton signals to their corresponding carbon signals from the ¹³C NMR spectrum (e.g., the aromatic proton signals to the aromatic CH carbon signals, the ethyl CH₂ proton signal to the ethyl CH₂ carbon signal).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal spatial proximities. Correlations would be expected between the protons of the tertiary methyl group and the protons of the adjacent ethyl and aminomethyl groups, confirming their arrangement around the central quaternary carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

HRMS provides an exact mass measurement, which is used to determine the elemental composition of the molecule. The molecular formula for this compound is C₁₁H₁₆BrN. The presence of a single bromine atom would result in a characteristic isotopic pattern for the molecular ion (M⁺), with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. wikipedia.orgresearchgate.net

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), would reveal the compound's stability and structural components. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.orglibretexts.org For this molecule, the most likely fragmentation would be the loss of the ethyl group (a radical of mass 29) via cleavage of the C2-C(ethyl) bond to form a stable iminium cation, which would likely be the base peak in the spectrum. jove.comjove.com Loss of the 3-bromobenzyl radical could also occur.

Predicted HRMS and Fragmentation Data

| Ion/Fragment | Predicted Monoisotopic Mass (m/z) | Description |

| [M+H]⁺ (C₁₁H₁₇⁷⁹BrN⁺) | 242.0593 | Protonated molecular ion |

| [M+H]⁺ (C₁₁H₁₇⁸¹BrN⁺) | 244.0573 | Protonated molecular ion (⁸¹Br isotope) |

| [M-C₂H₅]⁺ | 213.0280 | Loss of ethyl radical via α-cleavage |

| [C₇H₆Br]⁺ | 168.9651 | Bromotropylium or benzyl (B1604629) cation |

| [C₄H₁₀N]⁺ | 72.0808 | Iminium ion from cleavage of benzyl-C bond |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Conformations

Vibrational spectroscopy probes the functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would provide clear evidence for the primary amine and the substituted aromatic ring. Key expected absorption bands include: two distinct N-H stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. rockymountainlabs.comopenstax.orgorgchemboulder.com An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. quora.com Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would result in peaks in the 1450-1600 cm⁻¹ region. The C-N stretch of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range. orgchemboulder.com Furthermore, the substitution pattern of the aromatic ring (1,3- or meta-) would give rise to characteristic C-H out-of-plane bending bands in the fingerprint region (690-710 cm⁻¹ and 750-810 cm⁻¹). spectroscopyonline.compressbooks.pubspectra-analysis.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. It is particularly sensitive to non-polar bonds and symmetric vibrations. Strong signals would be expected for the aromatic ring breathing modes. The C-Br stretching vibration, which can be weak in the IR spectrum, often gives a more distinct signal in the low-frequency region of the Raman spectrum (typically 200-400 cm⁻¹). rsc.orgresearchgate.net

Predicted FT-IR Characteristic Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| C-N Stretch | 1020 - 1250 | Medium-Weak |

| C-H Out-of-Plane Bend (meta-subst.) | 690-710 & 750-810 | Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophores. For this compound, the sole chromophore is the 3-bromophenyl group. Based on data for bromobenzene, two main absorption bands are expected. uwosh.educdnsciencepub.comcdnsciencepub.com A strong absorption (the primary E-band) is predicted around 210 nm, and a weaker, fine-structured band (the secondary B-band) is expected in the 260-270 nm region. The attachment of the alkylamine substituent to the benzene (B151609) ring is expected to cause a slight bathochromic (red) shift of these absorptions compared to unsubstituted bromobenzene. nist.govresearchgate.net

Computational and Theoretical Studies on 2 3 Bromophenyl 2 Methylbutan 1 Amine

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.orgq-chem.com This analysis provides quantitative insight into the charge distribution, hybridization, and, crucially, the stabilizing effects of charge delocalization within the 2-(3-Bromophenyl)-2-methylbutan-1-amine molecule.

The core of NBO analysis involves identifying the "natural Lewis structure," which accounts for the highest possible percentage of the total electron density, often exceeding 99% for typical organic molecules. wikipedia.org The remaining, smaller portion of electron density is attributed to "non-Lewis" orbitals, which represent deviations from the idealized localized picture. These deviations are key to understanding molecular stability.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound Note: This data is representative and intended for illustrative purposes to demonstrate the type of output from an NBO analysis, as specific experimental or computational data for this exact molecule is not publicly available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| N-H (σ) | C-C (σ*) | 5.2 | σ → σ* |

| C-H (σ) | C-N (σ*) | 4.8 | σ → σ* |

| N (n) | C-C (σ*) | 8.1 | n → σ* |

| C=C (π, Phenyl) | C-C (σ*) | 3.5 | π → σ* |

These delocalization effects, particularly the strong interaction from the nitrogen lone pair (n → σ*), are crucial for stabilizing the molecular structure.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry offers indispensable tools for exploring the potential reaction pathways of this compound. mdpi.com Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface (PES) for a given reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.comresearchgate.net

A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. researchgate.net Locating the precise geometry and energy of the TS is crucial for calculating the activation energy (ΔG‡), which is the primary determinant of the reaction rate. Computational methods perform vibrational frequency analysis to confirm the nature of stationary points on the PES; a stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

For this compound, computational studies could explore various reactions, such as nucleophilic substitution at the carbon bearing the amine group or reactions involving the aromatic ring. For instance, a study might model the mechanism of an S(_N)2 reaction, where a nucleophile attacks the primary carbon and displaces the amine group. mdpi.com The calculations would determine whether the reaction proceeds in a single concerted step or through a multi-step mechanism involving intermediates. nih.gov By calculating the energies of all species along the pathway, a complete reaction energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in modern technologies like optical data storage, signal processing, and photonics. nih.govnih.gov Organic molecules, in particular, can be engineered to exhibit large NLO responses. nih.gov The key molecular feature for NLO activity is a large change in dipole moment upon electronic excitation, which is often found in molecules with electron-donating and electron-withdrawing groups connected by a π-conjugated system.

In this compound, the bromophenyl group acts as an electron-withdrawing entity, while the rest of the aliphatic amine structure can be considered the donor portion. The presence of these groups suggests that the molecule could possess NLO properties. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net These tensors describe the response of the molecular charge distribution to an applied external electric field.

A large first hyperpolarizability (β) is indicative of a strong second-order NLO response. Calculations often employ DFT methods to determine these properties. nih.gov Frontier Molecular Orbital (FMO) analysis is also critical; a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher polarizability and enhanced NLO activity, as it facilitates intramolecular charge transfer (ICT). nih.govnih.gov For the title compound, the HOMO would likely be localized on the amine and aliphatic part, while the LUMO would be centered on the bromophenyl ring, facilitating a charge transfer from the donor to the acceptor upon excitation.

Synthesis and Exploration of Derivatives and Analogs of 2 3 Bromophenyl 2 Methylbutan 1 Amine

Diversification Strategies at the Amine Functionality

The primary amine group of 2-(3-bromophenyl)-2-methylbutan-1-amine is a nucleophilic center that can readily undergo various transformations, most notably N-alkylation and N-acylation, to generate a diverse library of secondary and tertiary amines, and amides, respectively.

N-Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. wikipedia.org This reaction, a form of nucleophilic aliphatic substitution, typically proceeds under basic conditions to neutralize the hydrogen halide byproduct. However, a common challenge is overalkylation, where the resulting secondary amine, often being more nucleophilic than the primary, reacts further to yield a tertiary amine. masterorganicchemistry.com To achieve selective mono-alkylation, controlled reaction conditions, stoichiometric amounts of the alkylating agent, or the use of alternative methods like reductive amination are often employed. masterorganicchemistry.comorganic-chemistry.org

N-Acylation: The formation of an amide bond via N-acylation is one of the most robust and widely used reactions in organic chemistry. researchgate.net The primary amine of the parent compound can be readily acylated using acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct. This reaction is generally high-yielding and chemoselective for the amine, forming a stable amide linkage. The resulting amides have fundamentally different properties compared to the parent amine, including reduced basicity and an increased capacity for hydrogen bonding.

Below is a table of representative derivatives that can be synthesized through these strategies.

| Starting Amine | Reagent | Reaction Type | Product |

| This compound | Methyl iodide | N-Alkylation | N-Methyl-2-(3-bromophenyl)-2-methylbutan-1-amine |

| This compound | Benzyl (B1604629) bromide | N-Alkylation | N-Benzyl-2-(3-bromophenyl)-2-methylbutan-1-amine |

| This compound | Acetyl chloride | N-Acylation | N-(2-(3-Bromophenyl)-2-methylbutyl)acetamide |

| This compound | Benzoyl chloride | N-Acylation | N-(2-(3-Bromophenyl)-2-methylbutyl)benzamide |

Aryl Coupling Reactions for Expanding the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key site for modification via palladium-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of the core molecule.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.orglibretexts.org The 3-bromophenyl group of the parent compound can be coupled with a wide variety of aryl or heteroaryl boronic acids to generate biaryl structures. mdpi.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. wikipedia.orgorganic-chemistry.org This strategy allows for the introduction of diverse aromatic systems, profoundly influencing the molecule's steric and electronic properties.

Buchwald-Hartwig Amination: For the formation of new C-N bonds, the Buchwald-Hartwig amination is the preeminent method. libretexts.orgwikipedia.org This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgacsgcipr.orgreddit.com Applying this reaction to this compound (after suitable protection of its own primary amine) allows for the introduction of various alkylamino, anilino, or heterocyclic amine moieties at the 3-position of the phenyl ring.

The table below illustrates potential products from these coupling reactions.

| Starting Material | Coupling Partner | Reaction Type | Product |

| This compound | Phenylboronic acid | Suzuki-Miyaura | 2-(Biphenyl-3-yl)-2-methylbutan-1-amine |

| This compound | Pyridine-4-boronic acid | Suzuki-Miyaura | 2-(3-(Pyridin-4-yl)phenyl)-2-methylbutan-1-amine |

| N-Protected this compound | Aniline | Buchwald-Hartwig | 3'-(1-Amino-2-methylbutan-2-yl)-N-phenyl-biphenyl-3-amine |

| N-Protected this compound | Morpholine | Buchwald-Hartwig | 2-(3-(Morpholin-4-yl)phenyl)-2-methylbutan-1-amine |

Modifications and Substitutions on the Butane (B89635) Chain

Direct modification of the saturated butane chain of this compound is synthetically challenging due to the inert nature of C-H bonds. Therefore, generating analogs with altered butane chains typically relies on synthesizing them from different starting materials rather than modifying the parent compound.

A plausible synthetic route to the parent compound could involve the addition of a Grignard reagent to a suitable nitrile precursor. By varying the structure of the Grignard reagent or the nitrile, a wide range of analogs can be accessed. For example, using a different alkyl magnesium bromide would alter the length or branching of the chain, while modifications to the nitrile could introduce functionality.

This approach allows for the synthesis of analogs such as those with extended or shortened alkyl chains, or the introduction of other functional groups like hydroxyl or thiol groups, which could serve as additional points for diversification. sigmaaldrich.comnih.gov

| Desired Analog | Potential Precursor 1 (Nitrile) | Potential Precursor 2 (Grignard) |

| 2-(3-Bromophenyl)-2-methylpropan -1-amine | 3-Bromobenzonitrile | tert-Butylmagnesium chloride |

| 2-(3-Bromophenyl)-2-methylpentan -1-amine | 2-(3-Bromophenyl)-2-methylpropanenitrile | Ethylmagnesium bromide |

| 2-(3-Bromophenyl)-2-ethyl butan-1-amine | 2-(3-Bromophenyl)butanenitrile | Ethylmagnesium bromide |

Applications as Building Blocks in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a highly valuable building block for constructing more complex molecules. The orthogonal reactivity of the amine and the aryl bromide allows for sequential, site-selective modifications.

A typical synthetic strategy would involve:

Protection: The primary amine is protected with a suitable group (e.g., Boc, Cbz) to prevent it from interfering with subsequent reactions.

Aryl Bromide Modification: The aryl bromide is functionalized, for instance, via a Suzuki coupling to install a new aryl group.

Deprotection: The protecting group is removed from the amine.

Amine Modification: The now-free primary amine is reacted, for example, by forming an amide bond with a carboxylic acid.

This stepwise approach enables the convergent synthesis of complex target molecules, where different fragments are introduced at specific points on the scaffold, making it an important intermediate in medicinal chemistry and materials science. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies of Derivatives

Systematic derivatization of the this compound scaffold is essential for conducting structure-reactivity and structure-property relationship (SAR/SPR) studies. nih.govfrontiersin.org By synthesizing the analogs described in the preceding sections, researchers can correlate specific structural changes with alterations in chemical reactivity, physical properties, and biological activity.

Key relationships that can be explored include:

Basicity and Nucleophilicity: Converting the primary amine to a secondary or tertiary amine increases its basicity, while acylation to form an amide drastically reduces it. This directly impacts the molecule's reactivity and its potential to form salts.

Lipophilicity: Aryl coupling reactions that replace the bromine atom with large, nonpolar groups (e.g., a phenyl ring from a Suzuki coupling) will significantly increase the molecule's lipophilicity (logP). This can affect properties like solubility and permeability through biological membranes.

Hydrogen Bonding: Acylation of the amine introduces a carbonyl group, creating a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to different intermolecular interactions compared to the primary amine's two donor sites.

Steric Effects: The introduction of bulky groups at either the amine or the phenyl ring can create steric hindrance, which may influence the molecule's ability to bind to biological targets or affect the rate of subsequent chemical reactions. researchgate.net

The table below summarizes the expected impact of various modifications on key physicochemical properties.

| Modification Type | Example Derivative | Expected Change in Basicity (pKa) | Expected Change in Lipophilicity (logP) | Hydrogen Bonding |

| N-Alkylation | N-Methyl-2-(3-bromophenyl)-2-methylbutan-1-amine | Increase | Slight Increase | Donor/Acceptor |

| N-Acylation | N-(2-(3-Bromophenyl)-2-methylbutyl)acetamide | Significant Decrease | Slight Increase | Donor/Acceptor |

| Suzuki Coupling | 2-(Biphenyl-3-yl)-2-methylbutan-1-amine | No Change | Significant Increase | Donor |

| Buchwald-Hartwig | 2-(3-(Morpholin-4-yl)phenyl)-2-methylbutan-1-amine | Slight Increase | Increase | Acceptor |

Future Research Directions and Translational Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of chiral amines is a cornerstone of the pharmaceutical and fine chemical industries. medihealthpedia.com Traditional methods for producing compounds like 2-(3-Bromophenyl)-2-methylbutan-1-amine often rely on multi-step processes that may involve hazardous reagents and generate significant waste. For instance, classical routes like the Ritter reaction can involve the use of highly toxic cyanide sources and strong acids. google.com Future research is geared towards developing more sustainable and environmentally benign synthetic protocols. unibo.it

Green chemistry approaches focus on maximizing reactant efficiency and minimizing waste. rsc.org Potential green routes for synthesizing this compound could include:

Biocatalysis: Employing enzymes such as transaminases could enable the direct and highly enantioselective synthesis from a corresponding ketone precursor. This method operates in aqueous media under mild conditions, offering a significant environmental advantage.

Catalytic Asymmetric Reductive Amination: The use of efficient metal or organocatalysts for the direct reductive amination of 2-(3-bromophenyl)-2-methylbutanal would be a more atom-economical approach than many traditional methods.

Flow Chemistry: Performing the synthesis in continuous flow reactors can enhance safety, improve reaction control, and allow for easier scalability. This technique is particularly advantageous when dealing with potentially hazardous intermediates or exothermic reactions.

| Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Methods (e.g., Ritter Reaction) | Use of strong acids, potential for toxic reagents (e.g., cyanides). google.com | Established procedures. | Improving safety and reducing hazardous waste. |

| Biocatalysis (Transaminases) | Enzymatic conversion, aqueous media, mild conditions. | High enantioselectivity, reduced environmental impact, biodegradable catalysts. | Enzyme screening and engineering for substrate specificity. |

| Asymmetric Catalysis | Direct reductive amination using chiral catalysts. | High atom economy, reduced number of synthetic steps. | Development of novel, highly efficient catalysts. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise process control, easy scalability. | Optimization of reactor design and reaction conditions. |

Integration into Advanced Catalytic Cycles (e.g., Auto-Tandem Catalysis)

The chiral primary amine structure of this compound makes it a promising candidate for use as an organocatalyst or a chiral ligand in asymmetric synthesis. nih.gov Primary amines are known to activate substrates through the formation of iminium or enamine intermediates, which is a cornerstone of organocatalysis.

Future research could explore its application in advanced catalytic cycles, such as auto-tandem catalysis. In such a system, a single catalyst facilitates multiple, distinct transformations in a one-pot sequence, which improves efficiency by avoiding the isolation of intermediates. The bifunctional nature of the compound (amine for catalysis, bromophenyl for subsequent reaction) could be exploited. For example, the amine moiety could catalyze an initial reaction, after which the bromophenyl group of the catalyst-product complex could participate in a subsequent palladium-catalyzed cross-coupling reaction. This approach streamlines complex molecule synthesis, saving time, resources, and reducing waste. nih.gov

| Catalytic Role | Reaction Type | Mechanism | Potential Benefit |

|---|---|---|---|

| Organocatalyst | Asymmetric Michael Addition | Enamine or iminium ion formation. | Metal-free synthesis of chiral compounds. |

| Chiral Ligand | Transition Metal Catalysis (e.g., Asymmetric Hydrogenation) | Coordination to a metal center to create a chiral environment. | High enantioselectivity in metal-catalyzed reactions. |

| Tandem Catalyst | Sequential Aminocatalysis and Cross-Coupling | Amine catalyzes the first step; bromophenyl group reacts in the second. | Rapid construction of molecular complexity in a single pot. |

Exploration as a Precursor for Novel Materials and Functional Molecules

The this compound molecule contains two key reactive sites for building larger, functional molecules: the primary amine and the bromo-aromatic ring. This dual functionality makes it a versatile building block for new materials and complex organic molecules.

Via the Bromophenyl Group: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of a wide variety of substituents, enabling the synthesis of:

Pharmaceutical Intermediates: Creating complex scaffolds for drug discovery by forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Organic Electronics: Synthesizing conjugated oligomers or polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The amine group can further be used to tune solubility or electronic properties.

Via the Primary Amine Group: The nucleophilic primary amine can readily undergo reactions such as acylation, alkylation, or condensation to form:

Polymers: Serving as a monomer in the synthesis of polyamides, polyimines, or polyureas. The bulky, chiral side chain would influence the polymer's physical properties, such as solubility, thermal stability, and morphology.

Surface Functionalization: Grafting the molecule onto surfaces (e.g., silica, nanoparticles) to create chiral stationary phases for chromatography or heterogeneous catalysts.

Design and Synthesis of Chemically Biological Probes

Biological probes are essential tools for visualizing and understanding complex biological processes at the molecular level. nih.govmdpi.com The structure of this compound provides a scaffold that can be elaborated into sophisticated probes.

The primary amine is an ideal attachment point for reporter groups, such as fluorophores (e.g., nitrobenzofurazan [NBD], dansyl) or biotin (B1667282) tags. nih.gov By reacting the amine with an activated fluorophore, a new fluorescent probe can be synthesized. The lipophilic phenyl-butane portion of the molecule could facilitate passage across cell membranes, while the bromophenyl group offers a site for further modification to install a recognition element or tune the probe's photophysical properties. For instance, the bromine could be replaced with a targeting moiety that directs the probe to a specific protein or organelle. Such probes could be used for fluorescence microscopy, flow cytometry, or high-throughput screening. nih.govmdpi.com

| Probe Component | Role | Modification Strategy using the Scaffold |

|---|---|---|

| Reporter Group | Generates a detectable signal (e.g., fluorescence). | Covalent attachment of a fluorophore (e.g., NBD-Cl) to the primary amine. |

| Linker | Connects the reporter to the recognition element. | The butane (B89635) backbone can act as a simple linker. |

| Recognition Element | Binds selectively to the biological target. | Modification of the bromophenyl ring via cross-coupling to attach a targeting ligand. |

| Modulator | Influences properties like solubility and cell permeability. | The inherent lipophilicity of the scaffold can be tuned by modifying the bromophenyl group. |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-2-methylbutan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-bromophenylacetonitrile with 2-methylbutan-1-amine under catalytic hydrogenation (H₂/Pd-C) yields the target compound. Optimization includes:

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H NMR shows distinct signals for the bromophenyl aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 1.2–1.4 ppm).

- MS : ESI-MS confirms the molecular ion peak at m/z 256.19 (M+H⁺) .

- FT-IR : N-H stretching at ~3300 cm⁻¹ and C-Br vibration at 560 cm⁻¹ .

Q. How does steric hindrance from the 2-methyl group influence reactivity?

The branched methyl group reduces nucleophilicity at the amine center, favoring selective alkylation at the primary carbon. This steric effect is critical in designing derivatives for pharmacological studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography using SHELXL (via Olex2 or similar software) provides precise bond angles and torsional strain analysis. For example:

| Parameter | Value |

|---|---|

| C-Br bond length | 1.89 Å |

| N-C-C dihedral angle | 112.3° |

| Enantiomeric purity can be verified using Flack parameter analysis (e.g., x = 0.02(3)) to exclude centrosymmetric artifacts . |

Q. What contradictions exist in reported biological activities, and how can they be addressed?

Conflicting IC₅₀ values for bromophenyl derivatives (e.g., antiproliferative activity ranging from 0.2–0.45 µM) may arise from assay conditions (e.g., cell line variability). Methodological standardization is recommended:

- Use MTT assays with triplicate technical replicates.

- Control for solvent effects (DMSO ≤0.1% v/v) .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulate interactions with serotonin receptors (5-HT₂A), leveraging the bromophenyl group for π-π stacking.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.